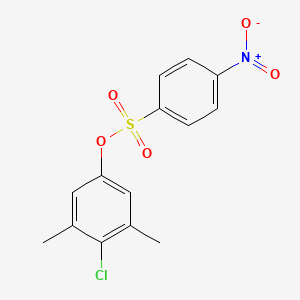

(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate” is a chemical compound with the molecular formula C14H12ClNO5S and a molecular weight of 341.761. It has been widely studied due to its unique physical and chemical properties1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate”. However, it’s worth noting that the synthesis of similar compounds often involves specific reactions under controlled conditions. More detailed information might be available in specialized chemical databases or literature.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific data on the molecular structure of “(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate”.Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate” would depend on the conditions and the reactants present. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, solubility, and reactivity. Unfortunately, I couldn’t find specific data on the physical and chemical properties of “(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate”.Aplicaciones Científicas De Investigación

Oxidation-Reduction Reactions

- Tris(4-chloro-3,5-dimethylphenyl)methanol Formation : The reaction of 2-Chloro-1,3-dimethylbenzene with 1,4-dinitrobenzene in trifluoromethanesulfonic acid results in tris(4-chloro-3,5-dimethylphenyl)methanol. This process involves a series of benzylations, debenzylations, and rebenzylations, leading to triarylmethyl cations (R. Austin & J. Ridd, 1994).

Spectral and Dissociation Studies

- Spectral Analysis of Substituted Benzenediazosulfonates : The spectral properties of substituted 4-dimethylaminobenzenediazosulfonates have been studied. Substitution with electron-attracting groups at specific positions reduces dissociation in aqueous solutions (L. V. Beek, J. Boven, & J. Helfferich, 2010).

Nonlinear Optics

- Enhanced Solubility and Nonlinear Optical Properties : Ethyl-substituted stilbazolium derivatives, including 1-ethyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium p-nitrobenzenesulfonate, exhibit improved solubility in organic solvents and show significant second-order nonlinear optical properties (S. Okada et al., 2003).

Supramolecular Aggregation

- C-H...O, Pi-Pi, and Van Der Waals Interactions : The structures of compounds like 2-Chlorophenyl 3-nitrobenzenesulfonate demonstrate weak C-H...O interactions and supramolecular aggregation through pi-pi interactions and van der Waals contacts (N. Vembu et al., 2004).

Physicochemical Properties

- Comparative Study of Ortho-Substituted Aromatic Nitroso Compounds : The physicochemical properties of compounds like 3,5-dimethyl-4-nitrosobenzenesulfonate have been investigated, focusing on their monomer-dimer equilibria and their role as free radical spin scavengers (W. K. P. F. Venpin et al., 2013).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, I couldn’t find specific information on the safety and hazards of “(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate”.

Direcciones Futuras

The future directions in the study of a chemical compound often involve exploring its potential applications, improving its synthesis, or investigating its mechanism of action. However, without specific information on “(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate”, it’s challenging to predict future directions.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.

Propiedades

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S/c1-9-7-12(8-10(2)14(9)15)21-22(19,20)13-5-3-11(4-6-13)16(17)18/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZIYMWEGZEBAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)